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molecular formula C8H10N2OS B8290387 2,3-Dimethylimidazo[2,1-b]thiazole-5-methanol CAS No. 174208-91-4

2,3-Dimethylimidazo[2,1-b]thiazole-5-methanol

Cat. No. B8290387
M. Wt: 182.25 g/mol
InChI Key: COUZOTSQPPNJSQ-UHFFFAOYSA-N
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Patent
US06191124B1

Procedure details

A solution of 2,3-Dimethylimidazo[2,1-b]thiazole-5-carboxylic acid ethyl ester (Formula A-4) (1.68 g) in THF (50 mL) at 0° was treated with LiAlH4 (0.38 g) and reacted at 25° for 1.5 hours. Excess reagent was quenched by sequential addition of water and 15% sodium hydroxide. The resulting mixture was diluted with THF (100 mL), filtered, and the filtrate was evaporated to a residue of crude 2,3-Dimethylimidazo[2,1-b]thiazole-5-methanol (Formula A-5) (1.04 g). Crystallization from isopropanol solution gave pure 2,3-Dimethylimidazo[2,1-b]thiazole-5-methanol (Formula A-5), m.p. 166-167°.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
0.38 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[N:13]2[C:9]([S:10][C:11]([CH3:15])=[C:12]2[CH3:14])=[N:8][CH:7]=1)=O)C.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[CH3:15][C:11]1[S:10][C:9]2=[N:8][CH:7]=[C:6]([CH2:4][OH:3])[N:13]2[C:12]=1[CH3:14] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
1.68 g
Type
reactant
Smiles
C(C)OC(=O)C1=CN=C2SC(=C(N21)C)C
Name
Quantity
0.38 g
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
reacted at 25° for 1.5 hours
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
Excess reagent was quenched by sequential addition of water and 15% sodium hydroxide
ADDITION
Type
ADDITION
Details
The resulting mixture was diluted with THF (100 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to a residue of crude 2,3-Dimethylimidazo[2,1-b]thiazole-5-methanol (Formula A-5) (1.04 g)
CUSTOM
Type
CUSTOM
Details
Crystallization from isopropanol solution

Outcomes

Product
Name
Type
product
Smiles
CC1=C(N2C(S1)=NC=C2CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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